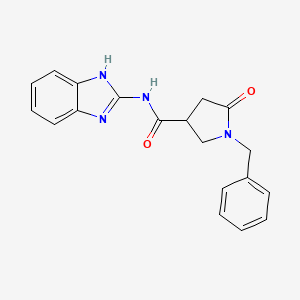
N-1H-苯并咪唑-2-基-1-苄基-5-氧代-3-吡咯烷甲酰胺
描述
N-(1H-benzimidazol-2-yl)-1-benzyl-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C19H18N4O2 and its molecular weight is 334.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-1H-benzimidazol-2-yl-1-benzyl-5-oxo-3-pyrrolidinecarboxamide is 334.14297583 g/mol and the complexity rating of the compound is 506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(1H-benzimidazol-2-yl)-1-benzyl-5-oxopyrrolidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1H-benzimidazol-2-yl)-1-benzyl-5-oxopyrrolidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
PARP 抑制剂
苯基吡咯烷和苯基哌啶取代的苯并咪唑甲酰胺,包括与“N-1H-苯并咪唑-2-基-1-苄基-5-氧代-3-吡咯烷甲酰胺”类似的衍生物,已被开发为有效的聚(ADP-核糖)聚合酶(PARP)抑制剂。这些化合物在纳摩尔范围内表现出优异的酶效和细胞效力,在癌症治疗中显示出前景。例如,化合物 A-966492 在黑色素瘤和乳腺癌模型中表现出显着的体内疗效,突出了其作为治疗剂的潜力 (Penning 等,2010)。
抗菌活性
苯并咪唑的衍生物,包括那些与“N-1H-苯并咪唑-2-基-1-苄基-5-氧代-3-吡咯烷甲酰胺”具有结构相似性的衍生物,已被合成并评估其抗菌特性。例如,合成了一系列苯并咪唑衍生物并针对各种细菌和真菌进行了评估,显示出中等至良好的抗菌活性,这可能有利于开发新的抗菌剂 (Mehta 等,2014)。
HDAC 抑制剂
与“N-1H-苯并咪唑-2-基-1-苄基-5-氧代-3-吡咯烷甲酰胺”在结构上相关的化合物已被探索作为组蛋白脱乙酰酶(HDAC)抑制剂。这些抑制剂,如 MGCD0103,已证明对特定的 HDAC 亚型具有选择性抑制作用,由于其阻断癌细胞增殖和诱导凋亡的能力,在癌症治疗中显示出潜力 (Zhou 等,2008)。
化学合成和反应性
研究还集中在苯并咪唑衍生物的合成和反应性上,探索了它们在形成具有不同生物活性的新化合物方面的潜力。研究已经考察了苯并咪唑衍生物与其他化合物缩合反应,导致合成具有潜在应用于药物开发和化学其他领域的新的化学实体 (Ibrahim,2013)。
作用机制
Target of Action
The primary target of this compound is the human glucokinase (GK) . Glucokinase is a cytosolic enzyme primarily expressed in pancreatic β-cells and liver hepatocytes . It plays a crucial role in glucose metabolism, transforming glucose to glucose-6-phosphate with the aid of adenosinetriphosphate (ATP) .
Mode of Action
The compound acts as an allosteric activator of human glucokinase . Allosteric activation refers to the regulation of an enzyme by binding an effector molecule at a site other than the enzyme’s active site. The compound binds to the allosteric site of the glucokinase protein, leading to an increase in the catalytic action of glucokinase . This results in enhanced glucose metabolism.
Biochemical Pathways
The activation of glucokinase affects the glucose metabolic pathway . By increasing the transformation of glucose to glucose-6-phosphate, the compound enhances the utilization of glucose, thereby reducing blood glucose levels. This mechanism is particularly beneficial in the management of type-2 diabetes .
Pharmacokinetics
Factors such as absorption rate, distribution within the body, metabolic stability, and rate of excretion can impact the compound’s bioavailability and therapeutic efficacy .
Result of Action
The activation of glucokinase and the subsequent enhancement of glucose metabolism can lead to significant hypoglycemic effects . This makes the compound potentially useful in the therapy of type-2 diabetes .
安全和危害
未来方向
生化分析
Biochemical Properties
N-(1H-benzimidazol-2-yl)-1-benzyl-5-oxopyrrolidine-3-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with glucokinase, an enzyme involved in glucose metabolism, by acting as an allosteric activator . The interaction with glucokinase enhances its catalytic activity, thereby influencing glucose homeostasis. Additionally, N-(1H-benzimidazol-2-yl)-1-benzyl-5-oxopyrrolidine-3-carboxamide exhibits antioxidant properties, interacting with free radicals and reducing oxidative stress .
Cellular Effects
The effects of N-(1H-benzimidazol-2-yl)-1-benzyl-5-oxopyrrolidine-3-carboxamide on various cell types and cellular processes are profound. In cancer cells, this compound induces cytotoxicity by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis . It also affects normal cells by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in breast cancer cells, N-(1H-benzimidazol-2-yl)-1-benzyl-5-oxopyrrolidine-3-carboxamide has been shown to induce apoptosis through p53-dependent and p53-independent pathways .
Molecular Mechanism
At the molecular level, N-(1H-benzimidazol-2-yl)-1-benzyl-5-oxopyrrolidine-3-carboxamide exerts its effects through various mechanisms. It binds to the allosteric site of glucokinase, enhancing its activity and promoting glucose metabolism . Additionally, this compound interacts with microtubules, inhibiting their polymerization and leading to cell cycle arrest in cancer cells . The molecular docking studies have revealed that N-(1H-benzimidazol-2-yl)-1-benzyl-5-oxopyrrolidine-3-carboxamide forms hydrogen bonds with key residues in the active sites of target proteins, stabilizing the protein-ligand complex .
Temporal Effects in Laboratory Settings
The stability and degradation of N-(1H-benzimidazol-2-yl)-1-benzyl-5-oxopyrrolidine-3-carboxamide over time have been studied extensively in laboratory settings. This compound is relatively stable under physiological conditions, maintaining its activity over extended periods . It undergoes gradual degradation when exposed to extreme pH or high temperatures. Long-term studies have shown that N-(1H-benzimidazol-2-yl)-1-benzyl-5-oxopyrrolidine-3-carboxamide can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
In animal models, the effects of N-(1H-benzimidazol-2-yl)-1-benzyl-5-oxopyrrolidine-3-carboxamide vary with different dosages. At low doses, this compound exhibits therapeutic effects, such as reducing tumor growth and enhancing glucose metabolism . At high doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . The threshold for these adverse effects varies among different animal species, highlighting the importance of dosage optimization in preclinical studies.
Metabolic Pathways
N-(1H-benzimidazol-2-yl)-1-benzyl-5-oxopyrrolidine-3-carboxamide is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s involvement in glucose metabolism is particularly noteworthy, as it enhances the conversion of glucose to glucose-6-phosphate, promoting glycolysis and glycogen synthesis .
Transport and Distribution
The transport and distribution of N-(1H-benzimidazol-2-yl)-1-benzyl-5-oxopyrrolidine-3-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. This compound is efficiently taken up by cells through active transport mechanisms and is distributed to various cellular compartments . It accumulates in the cytoplasm and nucleus, where it exerts its biochemical effects. The localization and accumulation of N-(1H-benzimidazol-2-yl)-1-benzyl-5-oxopyrrolidine-3-carboxamide are influenced by its interactions with cellular transporters and binding proteins .
Subcellular Localization
The subcellular localization of N-(1H-benzimidazol-2-yl)-1-benzyl-5-oxopyrrolidine-3-carboxamide is critical for its activity and function. This compound is predominantly localized in the cytoplasm and nucleus, where it interacts with various biomolecules . The targeting signals and post-translational modifications of N-(1H-benzimidazol-2-yl)-1-benzyl-5-oxopyrrolidine-3-carboxamide direct it to specific compartments, enhancing its efficacy. The subcellular distribution of this compound is essential for its role in modulating cellular processes and biochemical reactions .
属性
IUPAC Name |
N-(1H-benzimidazol-2-yl)-1-benzyl-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c24-17-10-14(12-23(17)11-13-6-2-1-3-7-13)18(25)22-19-20-15-8-4-5-9-16(15)21-19/h1-9,14H,10-12H2,(H2,20,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMLJFLGJOZPAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)NC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{1-[3-(3-Methoxyphenyl)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-5-propyl-1,2-oxazole](/img/structure/B4503957.png)
![N-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]alanine](/img/structure/B4503963.png)
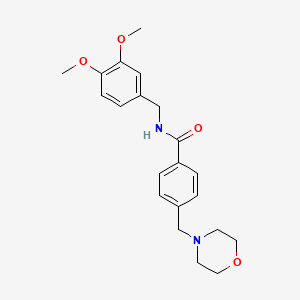
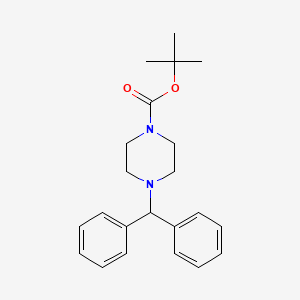
![N-(2-chlorobenzyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B4503975.png)
![3'-allyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B4503979.png)
![N-benzyl-N-methyl-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B4503992.png)
![2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B4503994.png)
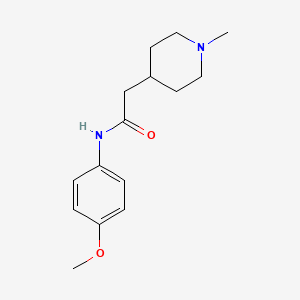
![6-{[(6-amino-1,3-benzothiazol-2-yl)thio]methyl}-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B4503998.png)
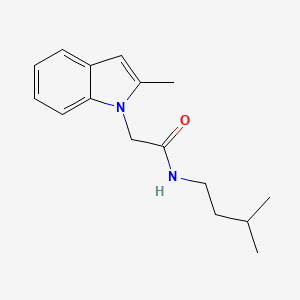
![2-[(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-phenylethanone](/img/structure/B4504006.png)
![5-AMINO-1-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL-1H-PYRAZOL-4-YL CYANIDE](/img/structure/B4504007.png)
![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-2-methyl-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4504011.png)
